molecular formula C41H39N3O2 B12513786 2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine

2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine

Cat. No.: B12513786
M. Wt: 605.8 g/mol
InChI Key: UFOJHPHCTXHMFQ-UHFFFAOYSA-N
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Description

2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine is a complex organic compound known for its unique structure and properties. It is a chiral ligand that has been utilized in various asymmetric synthesis reactions, particularly in the field of organic chemistry. The compound is characterized by its bicyclic structure, which includes a pyridine ring and two oxazolidine rings, each substituted with diphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine typically involves the condensation of pyridine-2,6-dicarbaldehyde with (2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octane-2-amine. The reaction is carried out under inert atmosphere conditions, often using argon or nitrogen gas to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through silica gel column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the compound meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in [3+2] cycloaddition reactions.

    Biology: Investigated for its potential as a molecular probe in studying biological systems.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine involves its role as a chiral ligand. It coordinates with metal ions to form chiral metal complexes, which can then catalyze asymmetric reactions. The compound’s unique structure allows it to induce chirality in the reaction products, making it valuable in the synthesis of enantiomerically pure compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric reactions. Its ability to form stable chiral metal complexes makes it a valuable tool in the synthesis of enantiomerically pure compounds, which are essential in various fields, including pharmaceuticals and fine chemicals .

Properties

IUPAC Name

3-[6-(1,1-diphenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl)pyridin-2-yl]-1,1-diphenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H39N3O2/c1-5-16-30(17-6-1)40(31-18-7-2-8-19-31)36-26-14-28-43(36)38(45-40)34-24-13-25-35(42-34)39-44-29-15-27-37(44)41(46-39,32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-13,16-25,36-39H,14-15,26-29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOJHPHCTXHMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(OC(N2C1)C3=NC(=CC=C3)C4N5CCCC5C(O4)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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